molecular formula C7H13NO2 B14777759 O-Isobutyrylacetoxime

O-Isobutyrylacetoxime

Cat. No.: B14777759
M. Wt: 143.18 g/mol
InChI Key: DQAQFLQBOQDUCL-UHFFFAOYSA-N
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Description

O-Isobutyrylacetoxime, also known as acetoxime isobutyrate, is a chemical compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol It is an oxime derivative, which means it contains a functional group characterized by the presence of a nitrogen atom double-bonded to a carbon atom that is also bonded to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Isobutyrylacetoxime can be synthesized through the reaction of a carbonyl compound with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate . The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at room temperature. Glycine can be used as a catalyst to enhance the reaction efficiency and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help achieve higher yields and purity. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

O-Isobutyrylacetoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitriles and carboxylic acids.

    Reduction: Amines.

    Substitution: Various oxime derivatives depending on the nucleophile used.

Scientific Research Applications

O-Isobutyrylacetoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Isobutyrylacetoxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the removal of the phosphate group and restoration of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime with similar applications.

    HI-6: A potent oxime reactivator.

    Trimedoxime: Used in the treatment of organophosphate poisoning.

    Methoxime: An oxime with similar reactivating properties.

Uniqueness

O-Isobutyrylacetoxime is unique due to its specific structural features and reactivity Its ability to form various derivatives through substitution reactions makes it a versatile compound in synthetic chemistry

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(propan-2-ylideneamino) 2-methylpropanoate

InChI

InChI=1S/C7H13NO2/c1-5(2)7(9)10-8-6(3)4/h5H,1-4H3

InChI Key

DQAQFLQBOQDUCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)ON=C(C)C

Origin of Product

United States

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